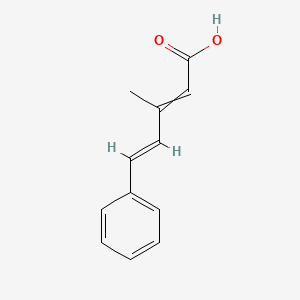
(4E)-3-methyl-5-phenylpenta-2,4-dienoic acid
Vue d'ensemble
Description
(4E)-3-methyl-5-phenylpenta-2,4-dienoic acid is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4E)-3-methyl-5-phenylpenta-2,4-dienoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E)-3-methyl-5-phenylpenta-2,4-dienoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microbial Metabolites : Potterat et al. (1994) isolated and characterized various metabolites, including 5-(4-aminophenyl)penta-2,4-dienoic acid, from the culture filtrate of Streptomyces sp., highlighting its significance in microbial product studies (Potterat, Zähner, Metzger, & Freund, 1994).
Chemical Reactions and Derivatives : Ismagilova et al. (2020) reported the reaction of 5-phenylpenta-2,4-dienoic acid with benzene, yielding various products, indicating its utility in organic synthesis and chemical transformations (Ismagilova, Zakusilo, Osetrova, & Vasilyev, 2020).
Inhibition of Root Gravitropism : Shindo et al. (2020) discovered that (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) acts as a selective inhibitor of root gravitropic bending in lettuce radicles, with implications in plant biology and agronomy (Shindo, Makigawa, Matsumoto, Iwata, Wasano, Kano, Morita, & Fujii, 2020).
Bioorganic Chemistry : Marson et al. (2004) synthesized (2E,4E)-5-arylpenta-2,4-dienoic acid hydroxyamides, potent inhibitors of histone deacetylase, demonstrating its relevance in medicinal chemistry and drug discovery (Marson, Serradji, Rioja, Gastaud, Alao, Coombes, & Vigushin, 2004).
Antifungal Potential : Mehton, Rai, and Sharma (2009) explored the antifungal potential of derivatives of 5-phenylpenta-2,4-dienoic acid against Alternaria alternata, highlighting its applications in plant pathology and biocontrol (Mehton, Rai, & Sharma, 2009).
Synthesis of Cannabinoids : Crombie, Crombie, and Tuchinda (1988) reported the synthesis of cannabinoids with ω-carboxy substituents from a compound structurally related to 5-phenylpenta-2,4-dienoic acid, relevant to pharmaceutical chemistry (Crombie, Crombie, & Tuchinda, 1988).
Copper-Catalyzed Reactions : Cai, Zhou, Chai, Zhu, and Xu (2018) developed a copper-catalyzed C–S bond direct cross-coupling of thiols with 5-arylpenta-2,4-dienoic acid ethyl ester, demonstrating its utility in organometallic chemistry (Cai, Zhou, Chai, Zhu, & Xu, 2018).
Propriétés
IUPAC Name |
(4E)-3-methyl-5-phenylpenta-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)/b8-7+,10-9? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUCMPDJJMSFCR-JSGCFVPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-methyl-5-phenylpenta-2,4-dienoic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

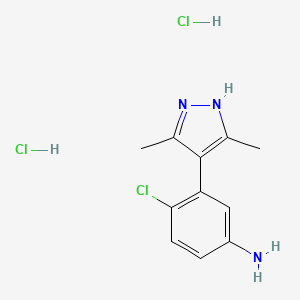
![2-methyl-5-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)benzoic acid](/img/structure/B7950604.png)
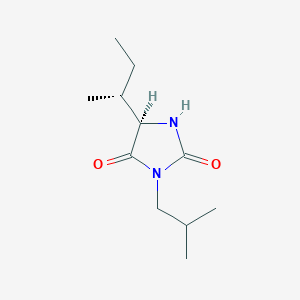
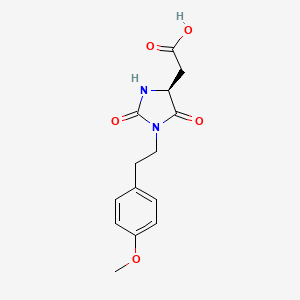
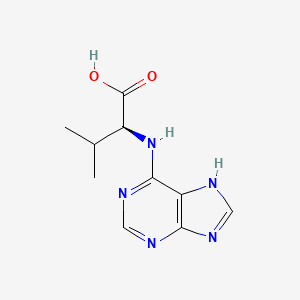
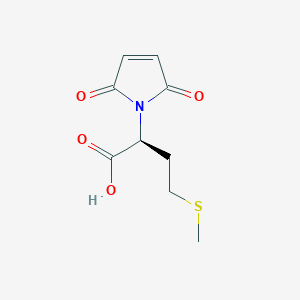
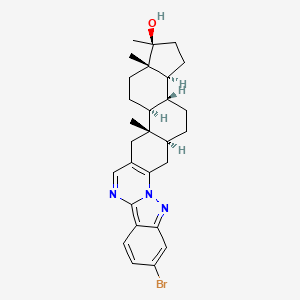
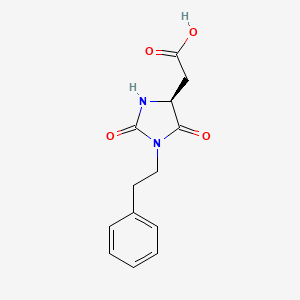
![2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)pentanoic acid](/img/structure/B7950644.png)
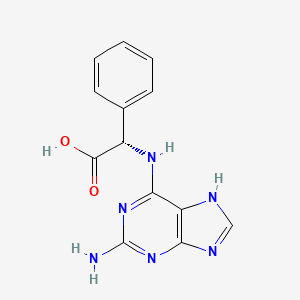
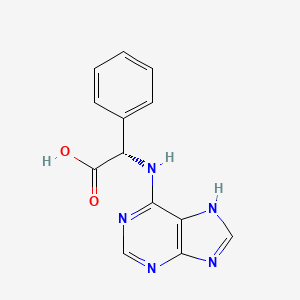
![(S)-(+)-1,2,3,11a-tetrahydro-7-nitro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione](/img/structure/B7950679.png)
![(2S,3R)-3-methyl-2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]pentanoic acid](/img/structure/B7950686.png)
![3-[(2-Bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B7950690.png)